

An In-depth Technical Guide to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Ethyl 2-hydroxy-2-(4-iodophenyl)acetate

Cat. No.: B14791010

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Executive Summary

Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a specialized organic molecule that, while not readily available commercially, presents significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a chiral α -hydroxy ester moiety analogous to mandelic acid derivatives and a synthetically adaptable iodinated aromatic ring, positions it as a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its predicted chemical and physical properties, a plausible and detailed synthetic route, its expected spectral characteristics, and its potential reactivity and applications, offering a foundational resource for researchers in drug discovery and development.

Predicted Physicochemical Properties

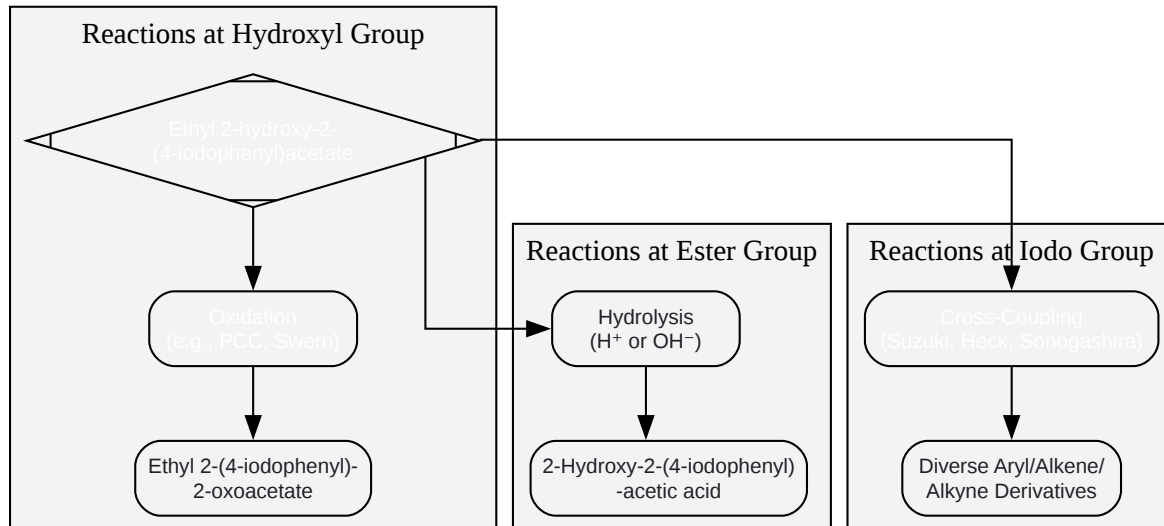
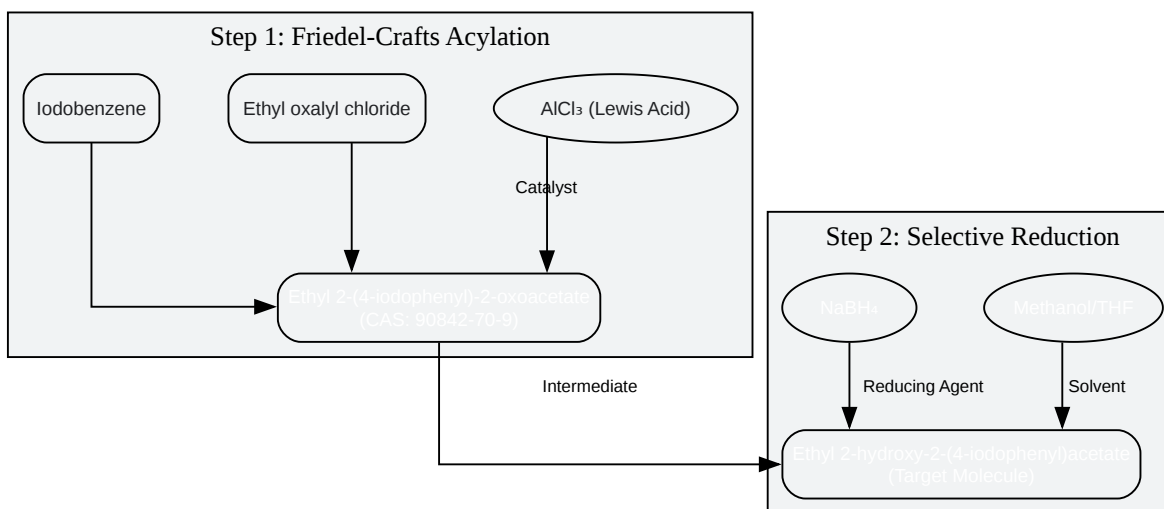
As **Ethyl 2-hydroxy-2-(4-iodophenyl)acetate** is not a commonly cataloged compound, its physical properties are predicted based on its structure and comparison with analogous compounds such as ethyl mandelate and other phenylacetate derivatives.

Property	Predicted Value	Justification
Molecular Formula	C ₁₀ H ₁₁ IO ₃	Derived from the chemical structure.
Molecular Weight	306.09 g/mol	Calculated from the atomic weights of the constituent elements.
IUPAC Name	Ethyl 2-hydroxy-2-(4-iodophenyl)acetate	Follows standard IUPAC nomenclature.
Appearance	Colorless to pale yellow solid or viscous oil	Similar to other mandelate esters, the presence of the heavy iodine atom may favor a solid state at room temperature.
Solubility	Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, THF); sparingly soluble in water.	The ester and aromatic ring contribute to organosolubility, while the hydroxyl group may impart slight aqueous solubility.
Melting Point	Not established; likely higher than ethyl mandelate (37 °C) due to the heavier iodine atom and potentially stronger intermolecular forces.	Based on trends observed in similar halogenated aromatic compounds.
Boiling Point	Not established; expected to be significantly higher than ethyl mandelate (253-255 °C) and would likely require vacuum distillation to prevent decomposition.	The high molecular weight and polarity suggest a high boiling point.

Proposed Synthesis and Methodology

A robust and logical synthetic pathway to **Ethyl 2-hydroxy-2-(4-iodophenyl)acetate** involves a two-step sequence starting from commercially available iodobenzene. This process includes a Friedel-Crafts acylation to form an α -keto ester intermediate, followed by a selective reduction of the ketone.

Diagram of Proposed Synthetic Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate]. BenchChem, [2026]. [Online PDF]. Available at:

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